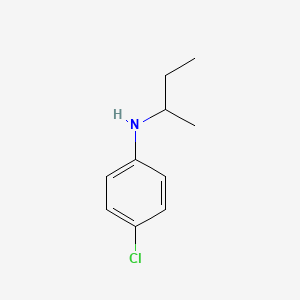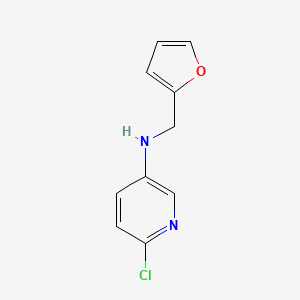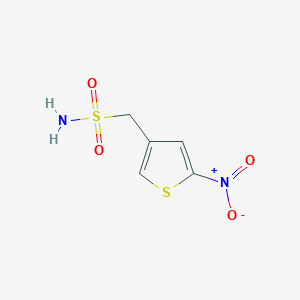
3-(2,2-Difluoroethyl)oxolane-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Difluoroethyl)oxolane-3-carbaldehyde is a fluorinated organic compound with the molecular formula C7H10F2O2 and a molecular weight of 164.15 g/mol . This compound is characterized by the presence of a difluoroethyl group attached to an oxolane ring, which is further substituted with a carbaldehyde group. It is a clear, pale liquid and is known for its high purity, typically exceeding 95% .
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods used in industrial settings are often closely guarded trade secrets, but they generally involve the use of advanced chemical engineering techniques and rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluoroethyl)oxolane-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted oxolane derivatives.
Scientific Research Applications
3-(2,2-Difluoroethyl)oxolane-3-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoroethyl)oxolane-3-carbaldehyde involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may act as a substrate for enzymes that catalyze reactions involving aldehydes. The difluoroethyl group can influence the compound’s reactivity and stability, making it a valuable tool in chemical synthesis and research .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,2-Difluoroethyl)oxolane-3-carboxylic acid
- 3-(2,2-Difluoroethyl)oxolane-3-methanol
- 3-(2,2-Difluoroethyl)oxolane-3-amine
Uniqueness
3-(2,2-Difluoroethyl)oxolane-3-carbaldehyde is unique due to the presence of both the difluoroethyl group and the aldehyde functionality. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it particularly useful in various research and industrial applications .
Properties
Molecular Formula |
C7H10F2O2 |
|---|---|
Molecular Weight |
164.15 g/mol |
IUPAC Name |
3-(2,2-difluoroethyl)oxolane-3-carbaldehyde |
InChI |
InChI=1S/C7H10F2O2/c8-6(9)3-7(4-10)1-2-11-5-7/h4,6H,1-3,5H2 |
InChI Key |
NZAMPGOSNZNJTI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1(CC(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(2-Aminopyrimidin-5-yl)oxy]phenol](/img/structure/B13268857.png)
![3-ethyl-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13268871.png)
amine](/img/structure/B13268879.png)

![2-Bromo-4-{[(3-methylbutan-2-yl)amino]methyl}phenol](/img/structure/B13268895.png)



![4-Fluoro-N-[1-(thiophen-2-YL)ethyl]aniline](/img/structure/B13268923.png)


![4-[(1-Phenylethyl)amino]butan-2-ol](/img/structure/B13268930.png)
